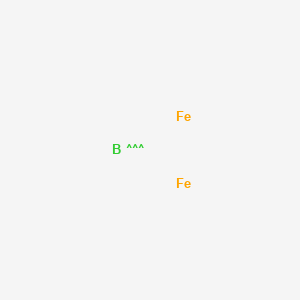

Iron boride (Fe2B)

Übersicht

Beschreibung

Iron boride (Fe2B) is a grey powder that is insoluble in water . It is formed during the boriding of steel, and the iron boride formed on the surface of the steel usually has good adherence and impact strength .

Synthesis Analysis

Crystals of iron borides FeB and Fe2B were obtained from two different high-temperature synthesis routes, in combined copper/gallium flux and under high-pressure conditions . The two known phases, α-FeB and β-FeB, were synthesized in molten salts at 600 and 1100 °C, respectively .Molecular Structure Analysis

FeB contains zig-zag chains of boron atoms in which the boron atoms are coordinated by seven iron atoms in the form of a mono-capped trigonal prism . Fe2B contains single boron atoms in a square antiprismatic iron atom coordination .Chemical Reactions Analysis

The kinetics of growth of the Fe2B face is described using a mathematical model, in which the evolution of the growth of the boride layers is assumed to be controlled by the boron diffusion by means of a dimensional analysis of Fick’s second law . The mechanisms of the formation of Fe2AlB2 were elucidated using synchrotron-based in situ X-ray diffraction .Physical And Chemical Properties Analysis

Iron boride (Fe2B) takes the form of a grey powder that is insoluble in water . The density of Fe2B is 7.15 g/cm³ .Wissenschaftliche Forschungsanwendungen

Surface Hardening of Steel

Iron borides are part of the steel boriding process widely used in the steel industry . Due to their extreme hardness, brittleness, micro-alloying with iron, and chemical inertness, borides are used to increase the hardenability of steel . The formation of iron borides during the boriding of steel alloys consists of two main reactions: nucleation of the iron boride particles on the surface of the substrate and a diffusive process where the layer starts to grow on the metallic surface .

Enhancing Mechanical Properties of Metal Matrix Composites

Iron boride (Fe2B) is used as an additive in metal matrix composites to enhance mechanical properties . The addition of Fe2B can significantly improve the hardness and wear resistance of the composite material .

Replacement for Tungsten Carbide in Cutting Tools

Iron boride can serve as a replacement for tungsten carbide in cutting tools . Due to its high hardness and wear resistance, it can effectively improve the service life and cutting performance of the tools .

Component in Armor Materials

Fe2B is also used as a component in armor materials . Its high hardness and brittleness make it an excellent material for absorbing and distributing impact forces, thereby enhancing the protective capabilities of the armor .

Cathodic Reduction and Thermal Diffusion-Based Boriding

A new molten salt electrolysis method called CRTD-Bor (Cathodic Reduction and Thermal Diffusion-based boriding) has been developed for boriding AISI 304L stainless steels . This method is fast and green, and it can effectively control the thickness, morphology, and hardness of boride layers grown on the steel .

Fenton Oxidation for Pollutant Degradation

Iron boride (FeB) has been proposed as a new material to sustainably decompose H2O2 to generate hydroxyl radicals . These radicals can non-selectively degrade a wide array of refractory organic pollutants, making FeB a promising material for environmental remediation .

Safety And Hazards

When handling Fe2B, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Iron borides possess useful properties such as magnetism, electrical conductivity, corrosion resistance, and extreme hardness . Some iron borides have found use as hardening coatings for iron . A new molten salt electrolysis method called CRTD-Bor (Cathodic Reduction and Thermal Diffusion-based boriding) was chosen due to its fast and green nature for boriding . This method was carried out in a borax-based molten electrolyte at temperatures ranging from 950 to 1050 °C for periods of 15 to 60 min at a constant current density of 200 mA/cm² .

Eigenschaften

InChI |

InChI=1S/B.2Fe | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDZRQFSRALZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BFe2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015517 | |

| Record name | Diiron boride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron boride (Fe2B) | |

CAS RN |

12006-85-8 | |

| Record name | Iron boride (Fe2B) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron boride (Fe2B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diiron boride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)

![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)